2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H19F3N4O2 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.14601035 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole and indole moieties have been reported to exhibit a broad range of biological activities . For instance, 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , suggesting potential targets in the cholinergic system.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction could inhibit the enzyme’s activity, leading to an increase in acetylcholine levels.
Biochemical Pathways
For instance, 1,3,4-oxadiazole derivatives have been linked to the cholinergic pathway, particularly in the context of Alzheimer’s disease treatment .
Result of Action
Based on the known activities of similar compounds, it could potentially lead to an increase in acetylcholine levels due to the inhibition of acetylcholinesterase . This could have various downstream effects, depending on the specific context and target cells.
Properties
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-2-5-20-27-28-21(31-20)18-12-14-6-3-4-7-17(14)29(18)13-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h3-4,6-12H,2,5,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESJJEKVHWHXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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